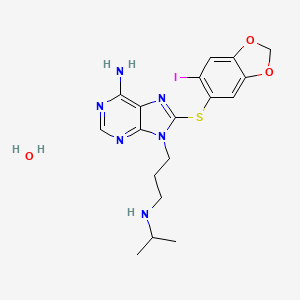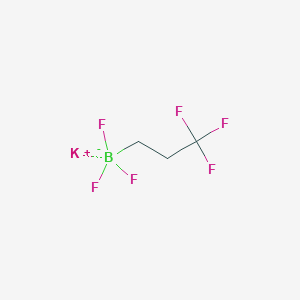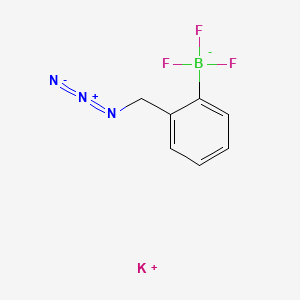![molecular formula C10H11NO2S B1466032 1-[(3-formylphenyl)sulfanyl]-N,N-dimethylformamide CAS No. 153561-35-4](/img/structure/B1466032.png)
1-[(3-formylphenyl)sulfanyl]-N,N-dimethylformamide
Vue d'ensemble
Description
“1-[(3-formylphenyl)sulfanyl]-N,N-dimethylformamide” is a synthetic molecule that belongs to the class of organic compounds known as aromatic thioethers . It has a molecular formula of C10H11NO2S and a molecular weight of 209.26 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H11NO2S/c1-11(2)10(13)14-9-5-3-4-8(6-9)7-12/h3-7H,1-2H3 . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis
This compound has a molecular weight of 209.27 and is typically stored at room temperature . More specific physical and chemical properties, such as melting point, boiling point, and solubility, are not provided in the search results.Applications De Recherche Scientifique
Organic Synthesis Applications
A study highlighted the utility of related sulfanyl compounds in organic synthesis, demonstrating a one-pot synthesis method for 2-sulfanyl-3-sulfinyl(or sulfonyl)-1H-indoles. This method involves cyclization of 1-isothiocyanato-2-[sulfinyl(or sulfonyl)methyl]benzenes, derived from N-[2-(chloromethyl)phenyl]formamide, showcasing the compound's role in facilitating complex heterocyclic constructions (Kobayashi et al., 2013). Additionally, the synthesis of sulfanyl porphyrazines with bulky peripheral substituents for photochemical and biological applications indicates the versatility of sulfanyl derivatives in generating compounds with significant photophysical properties (Falkowski et al., 2021).
Materials Science and Engineering
Research has demonstrated the role of N,N-dimethylformamide (DMF) in materials science, particularly in the enhancement of polymer solar cells' efficiency. Treatment of the PEDOT: PSS layer with DMF led to significant improvements in photocurrent and power conversion efficiency due to better alignment of polymer domains, showcasing DMF's critical role in optimizing the performance of organic photovoltaic materials (Gong et al., 2012).
Environmental Applications
A study on microbial degradation of DMF by Paracoccus sp. strain DMF-3 highlights the environmental relevance of DMF degradation in treating industrial wastewater. The strain showed a 100% removal rate of DMF, presenting an effective biological method for mitigating the impact of this toxic chemical in aquatic environments (Zhou et al., 2018).
Mécanisme D'action
Safety and Hazards
The compound is associated with several hazard statements, including H302, H315, H319, and H335 . These codes indicate that it may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Appropriate safety measures should be taken when handling this compound.
Propriétés
IUPAC Name |
S-(3-formylphenyl) N,N-dimethylcarbamothioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2S/c1-11(2)10(13)14-9-5-3-4-8(6-9)7-12/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPYGYQYUCJSPOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)SC1=CC=CC(=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-Cyclopentyl-4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1465955.png)
![N1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-N3,N3-dimethyl-1,3-propanediamine hydrochloride](/img/structure/B1465957.png)
![7-(Cyclobutylmethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B1465960.png)
![3,6-Dimethoxythieno[3,2-b]thiophene](/img/structure/B1465962.png)

![1-Phenyl-3-[(2R)pyrrolidinyl]-1H-pyrazole](/img/structure/B1465965.png)


![N-(2-Hydroxyethyl)-4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1465969.png)
